molecular formula C12H17NO3 B11884015 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol CAS No. 1082399-77-6

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11884015
CAS No.: 1082399-77-6
M. Wt: 223.27 g/mol
InChI Key: FMDGNORLVGOKSX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that combines an indene backbone with methoxy and aminomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a precursor indene compound followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol
  • 1-(Aminomethyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol
  • 1-(Aminomethyl)-4,6-dimethoxy-1H-indene

Uniqueness: 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy groups at specific positions on the indene ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

1082399-77-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(aminomethyl)-4,6-dimethoxy-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H17NO3/c1-15-8-5-10-9(11(6-8)16-2)3-4-12(10,14)7-13/h5-6,14H,3-4,7,13H2,1-2H3

InChI Key

FMDGNORLVGOKSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2(CN)O)C(=C1)OC

Origin of Product

United States

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